25I-NBF hydrochloride

Description

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FINO2.ClH/c1-21-16-10-15(19)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-14(13)18;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAILJKILCIMFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClFINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-13-1 |

Source

|

| Record name | 25I-Nbf hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25I-NBF HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEF65Y6VUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 25I-NBF Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

25I-NBF hydrochloride is a potent and selective partial agonist for the serotonin (B10506) 2A (5-HT2A) receptor, belonging to the N-benzylphenethylamine class of compounds. Emerging research indicates that this compound exhibits biased agonism, preferentially activating the β-arrestin 2 signaling pathway over the canonical Gq-mediated pathway. This functional selectivity presents a unique pharmacological profile with potential implications for the development of novel therapeutics targeting the 5-HT2A receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its receptor binding affinity, functional activity, and downstream signaling pathways. Detailed experimental protocols for key assays and visualizations of the signaling cascades are provided to support further research and drug development efforts.

Introduction

This compound, an N-benzyl derivative of the phenethylamine (B48288) hallucinogen 2C-I, has garnered significant interest within the scientific community due to its high affinity and potency at the 5-HT2A receptor.[1] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target for a variety of therapeutic agents and is implicated in numerous physiological and pathological processes, including learning, memory, and neuropsychiatric disorders. A distinguishing feature of this compound is its biased agonism, demonstrating a preference for the β-arrestin 2 pathway over the traditional Gq protein-coupled signaling cascade.[2] This guide aims to provide a detailed technical overview of the molecular mechanisms underlying the action of this compound.

Receptor Binding and Selectivity Profile

This compound exhibits high affinity for the human 5-HT2A receptor. Its selectivity for the 5-HT2A receptor over other serotonin receptor subtypes is a critical aspect of its pharmacological profile. The following table summarizes the available quantitative data on its binding affinities (Ki) at various serotonin receptors.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| 5-HT2A | 0.26 | [1] |

| 5-HT2C | 4.6 (for 25I-NBOMe) | [3][4] |

| 5-HT1A | 1800 (for 25I-NBOMe) | [3][4] |

Note: Data for 5-HT2C and 5-HT1A receptors are for the closely related compound 25I-NBOMe and are provided for comparative purposes. Further studies are needed to fully characterize the binding profile of 25I-NBF across all serotonin receptor subtypes.

Functional Activity and Biased Agonism

This compound acts as a potent partial agonist at the 5-HT2A receptor.[1] Its functional activity is characterized by its ability to elicit a submaximal response compared to the endogenous agonist serotonin. A key feature of 25I-NBF is its biased agonism, showing a statistically significant preference for the recruitment of β-arrestin 2 over the activation of Gq protein.[2]

| Parameter | Value | Reference |

| EC50 at 5-HT2A | 1.6 nM | [1] |

| Signaling Bias | Preferential for β-arrestin 2 over Gq | [2] |

Signaling Pathways

Upon binding to the 5-HT2A receptor, this compound can initiate two primary signaling cascades: the Gq-mediated pathway and the β-arrestin-mediated pathway.

Gq-Mediated Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves the activation of the Gq alpha subunit.[5][6][7][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7][8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5][6][7] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[5][6][7]

β-Arrestin-Mediated Signaling Pathway

This compound shows a preference for the β-arrestin 2 signaling pathway.[2] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin 2 is recruited to the 5-HT2A receptor.[5] This interaction not only leads to receptor desensitization and internalization but also initiates a distinct signaling cascade.[5][9] β-arrestin 2 can act as a scaffold, bringing together components of the mitogen-activated protein kinase (MAPK) cascade, such as Raf, MEK, and ERK, leading to the activation of ERK (extracellular signal-regulated kinase).[5][9]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [3H]ketanserin or [125I]DOI)

-

Unlabeled this compound

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture and harvest HEK293 cells expressing the 5-HT2A receptor. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand, the membrane preparation, and varying concentrations of unlabeled this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT2A antagonist).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol measures the functional potency (EC50) of this compound in activating the Gq-mediated pathway.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor

-

Cell culture medium and reagents

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed the 5-HT2A expressing cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with a solution containing the calcium-sensitive fluorescent dye for a specified time at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the different concentrations of this compound into the wells. Continue to measure the fluorescence intensity over time to capture the peak response.

-

Data Analysis: Calculate the change in fluorescence for each well. Plot the peak fluorescence change against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

This protocol is used to quantify the recruitment of β-arrestin 2 to the 5-HT2A receptor upon stimulation with this compound. A common method is the PathHunter® β-arrestin recruitment assay.

Materials:

-

PathHunter® cell line co-expressing the 5-HT2A receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag

-

Cell culture medium and reagents

-

Assay buffer

-

This compound

-

Detection reagents (substrate for the complemented enzyme)

-

Luminometer

Procedure:

-

Cell Plating: Plate the PathHunter® cells in a white, solid-bottom 96-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Detection: Add the detection reagents to each well and incubate at room temperature to allow for the enzymatic reaction to occur.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin 2 recruitment.

Conclusion

This compound is a high-affinity, potent partial agonist of the 5-HT2A receptor with a distinct signaling bias towards the β-arrestin 2 pathway. This comprehensive technical guide has detailed its mechanism of action, from receptor binding and functional activity to the downstream signaling cascades it initiates. The provided experimental protocols and workflow diagrams offer a foundation for researchers and drug development professionals to further investigate the unique pharmacological properties of this compound and its potential as a tool for dissecting 5-HT2A receptor signaling or as a lead compound for novel therapeutics with improved efficacy and side-effect profiles. Further research is warranted to fully elucidate its selectivity across a broader range of receptors and to explore the in vivo consequences of its biased agonism.

References

- 1. 25I-NBF (hydrochloride) - Analytical Standards - CAT N°: 14066 [bertin-bioreagent.com]

- 2. Identification of psychedelic new psychoactive substances (NPS) showing biased agonism at the 5-HT2AR through simultaneous use of β-arrestin 2 and miniGαq bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Synthesis and Characterization of 25I-NBF Hydrochloride

Abstract

This document provides a comprehensive technical overview of this compound, a potent and selective serotonin (B10506) 5-HT₂A receptor partial agonist. It details the synthesis process through reductive amination, outlines extensive characterization methodologies including gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR), and presents its key pharmacological properties. This guide serves as a core resource for researchers engaged in the study of serotonergic systems and the development of novel therapeutic agents.

Introduction

This compound, with the systematic name N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine monohydrochloride, is a phenethylamine (B48288) derivative known for its high affinity and partial agonism at the human 5-HT₂A receptor.[1][2] It is structurally derived from the hallucinogen 2C-I by the addition of an N-(2-fluorobenzyl) group.[1] Due to its potency, with a binding affinity (Ki) of 0.26 nM and an EC₅₀ of 1.6 nM, it is a valuable tool in neuroscience.[1][3] Radiolabelled forms of 25I-NBF have been utilized for mapping the distribution of 5-HT₂A receptors in the brain via positron emission tomography (PET), highlighting its utility in neuroimaging and receptor research.[1][2] This guide provides detailed protocols for its synthesis and characterization for research applications.

Synthesis of this compound

The synthesis of this compound is typically achieved via a two-step process involving the formation of an imine intermediate followed by reductive amination. This common method for creating N-benzyl phenethylamines is adapted from established protocols for analogous compounds.[4][5] The process starts with the precursor 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) and 2-fluorobenzaldehyde (B47322), culminating in the formation of the hydrochloride salt.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of 25I-NBF from its primary amine precursor, 2C-I.

Materials:

-

2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I)

-

2-fluorobenzaldehyde

-

Sodium borohydride (B1222165) (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous methanol (B129727) (MeOH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

3 Å molecular sieves

-

Hydrochloric acid (HCl) solution (e.g., in diethyl ether or isopropanol)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Imine Formation: In a round-bottom flask under an argon atmosphere, dissolve 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (1 equivalent) in a mixture of anhydrous methanol and tetrahydrofuran.

-

Add 3 Å molecular sieves to the solution to ensure anhydrous conditions.

-

Add 2-fluorobenzaldehyde (1.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature in the dark for a minimum of 48 hours to allow for the formation of the corresponding imine.[5]

-

Reduction to Amine: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 12-24 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Remove the molecular sieves by filtration.

-

Concentrate the filtrate under reduced pressure to remove the organic solvents.

-

Partition the residue between dichloromethane (DCM) and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 25I-NBF freebase.

-

Salt Formation: Dissolve the crude freebase in a minimal amount of a suitable solvent (e.g., diethyl ether or acetone).

-

Add a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

-

Collect the resulting precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.[1]

Synthesis Workflow Diagram

Caption: Reductive amination workflow for 25I-NBF HCl synthesis.

Characterization Data

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Systematic Name | N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, monohydrochloride | [1][6] |

| Synonyms | 2C-I-NBF, NBF-2C-I, Cimbi-21 | [2][6] |

| CAS Number | 1539266-13-1 | [1][7] |

| Molecular Formula | C₁₇H₁₉FINO₂ • HCl | [1] |

| Formula Weight | 451.7 g/mol | [1][7] |

| Appearance | Crystalline solid, potentially brownish | [1][6] |

| Purity | ≥98% | [1] |

Spectroscopic and Chromatographic Data

| Parameter | Value | Reference(s) |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | [6] |

| GC Retention Time | 10.13 min | [6] |

| MS (EI, 70 eV) Base Peaks (m/z) | 109, 138, 278 | [6] |

| Analytical Technique | Fourier-Transform Infrared Spectroscopy (FTIR-ATR) | [6] |

Pharmacological Data

| Parameter | Receptor | Value | Reference(s) |

| Ki | 5-HT₂A | 0.26 nM | [1][3] |

| EC₅₀ | 5-HT₂A | 1.6 nM | [1][3] |

Experimental Protocols for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is based on a published analytical report for 25I-NBF.[6]

-

Instrumentation: Agilent GC-MS system or equivalent.

-

Column: HP1-MS (100% dimethylpolysiloxane), 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Injector: 280°C, split mode with a 1:50 ratio.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature at 170°C, hold for 1 minute.

-

Ramp at 18°C/min to 293°C, hold for 6.1 minutes.

-

Ramp at 50°C/min to 325°C, hold for 2.8 minutes.

-

-

MSD Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Transfer Line Temperature: 235°C.

-

Source Temperature: 280°C.

-

Quadrupole Temperature: 180°C.

-

Scan Range: m/z 50 to 550 amu.

-

Pharmacology and Signaling Pathway

25I-NBF is a highly potent partial agonist at the 5-HT₂A receptor.[1] This G-protein coupled receptor (GPCR) primarily signals through the Gq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol (B14025) phosphates and intracellular calcium. However, emerging research indicates that 25I-NBF exhibits functional selectivity, or "biased agonism," with a preference for the β-arrestin 2 signaling pathway over the canonical Gq pathway.[2] This property is of significant interest in drug development, as it suggests that specific downstream effects of 5-HT₂A receptor activation can be selectively modulated.

5-HT₂A Receptor Signaling Diagram

Caption: Biased agonism of 25I-NBF at the 5-HT₂A receptor.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 25I-NBF - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 25C-NBF hydrochloride | 1539266-21-1 | Benchchem [benchchem.com]

- 5. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. policija.si [policija.si]

- 7. 25I-NBF (hydrochloride) | C17H20ClFINO2 | CID 131667843 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 5-HT2A Receptor Binding Affinity of 25I-NBF Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of 25I-NBF hydrochloride, a potent partial agonist for the serotonin (B10506) 5-HT2A receptor. This document outlines its quantitative binding affinity, the primary signaling pathway of the 5-HT2A receptor, and the detailed experimental protocols used to determine these ligand-receptor interactions.

Quantitative Binding Affinity

This compound is a high-affinity N-benzyl derivative of the phenethylamine (B48288) hallucinogen 2C-I.[1][2] Its interaction with the human 5-HT2A receptor has been quantified to determine its inhibition constant (Kᵢ) and half-maximal effective concentration (EC₅₀). These values indicate the ligand's potency in binding to the receptor and eliciting a functional response, respectively.

Table 1: Binding Affinity of this compound for the Human 5-HT2A Receptor

| Parameter | Value | Description |

| Kᵢ | 0.26 nM | Inhibition Constant: Represents the concentration of 25I-NBF required to occupy 50% of the 5-HT2A receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity.[1][2][3] |

| EC₅₀ | 1.6 nM | Half-Maximal Effective Concentration: Represents the concentration of 25I-NBF that produces 50% of its maximal response in a functional assay.[1][2][3] |

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[4] Upon agonist binding, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to stimulate the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5]

Experimental Protocols: Radioligand Competition Binding Assay

The binding affinity (Kᵢ) of this compound for the 5-HT2A receptor is typically determined using a radioligand competition binding assay. This method measures the ability of an unlabeled compound (the "competitor," i.e., 25I-NBF) to displace a radiolabeled ligand that is known to bind to the receptor.

Key Methodologies

-

Receptor Preparation:

-

Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO-K1 cells) or homogenized tissue from brain regions rich in these receptors (e.g., rat frontal cortex) are used.[6][7][8]

-

Procedure: Cells or tissues are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[6] Protein concentration is determined using a standard method like the BCA assay.

-

-

Competition Assay:

-

Radioligand: A radiolabeled antagonist with high affinity for the 5-HT2A receptor, such as [³H]ketanserin, is commonly used.[7][9]

-

Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (25I-NBF) are incubated with the prepared receptor membranes in a multi-well plate.[6][10]

-

Conditions: The incubation is carried out in a specific binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4) at a controlled temperature (e.g., 30-37°C) for a duration sufficient to reach equilibrium (typically 60 minutes).[6][11]

-

-

Separation and Detection:

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filter mats (e.g., GF/C). This step separates the receptor-bound radioligand from the free radioligand in the solution.[6][12]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[6]

-

-

Data Analysis:

-

IC₅₀ Determination: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor (25I-NBF). A sigmoidal curve is fitted to the data to determine the IC₅₀ value, which is the concentration of 25I-NBF that displaces 50% of the radioligand.

-

Kᵢ Calculation: The affinity of the competitor (Kᵢ) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[13]

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. 25I-NBF (hydrochloride) - Analytical Standards - CAT N°: 14066 [bertin-bioreagent.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Dysregulated 5-HT(2A) receptor binding in postmortem frontal cortex of schizophrenic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. revvity.com [revvity.com]

- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of 25I-NBF Hydrochloride as a Phenethylamine Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

25I-NBF hydrochloride is a potent N-benzyl derivative of the phenethylamine (B48288) hallucinogen 2C-I. It is characterized by its high affinity and partial agonist activity at the serotonin (B10506) 5-HT2A receptor. This document provides a comprehensive overview of this compound, including its pharmacological profile, receptor binding affinities, and functional activity. Detailed experimental methodologies for its characterization are outlined, and its place within the broader class of phenethylamine derivatives is illustrated. This guide serves as a technical resource for researchers and professionals engaged in the study of serotonergic compounds and their therapeutic potential.

Introduction

Phenethylamine and its derivatives represent a broad class of compounds with significant effects on the central nervous system. A key area of interest within this class is the development of selective ligands for serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is a primary target for psychedelic drugs and a key player in various neuropsychiatric conditions. This compound, a derivative of 2C-I, has emerged as a valuable research tool due to its high potency and specific interactions with the 5-HT2A receptor.[1][2][3][4] This document explores the fundamental characteristics of this compound, providing a technical foundation for its use in research and drug development.

Pharmacological Profile

This compound is distinguished by its potent interaction with the human 5-HT2A receptor, where it acts as a partial agonist.[1][2] Its chemical structure, N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, is central to its pharmacological activity. The N-benzyl substitution on the phenethylamine backbone is a critical modification that significantly enhances its affinity for the 5-HT2A receptor compared to its parent compound, 2C-I.[5]

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound at the human 5-HT2A receptor.

| Parameter | Value | Receptor | Assay Type | Reference |

| Binding Affinity (Ki) | 0.26 nM | Human 5-HT2A | Radioligand Binding Assay | [1][2][3] |

| Functional Potency (EC50) | 1.6 nM | Human 5-HT2A | In vitro functional assay | [1] |

Experimental Protocols

The characterization of this compound involves a series of standard and specialized experimental procedures. The following sections detail the generalized methodologies for its synthesis and pharmacological evaluation.

Synthesis of N-Benzylphenethylamines

The synthesis of this compound can be achieved through reductive amination, a common method for producing N-benzyl derivatives of phenethylamines. This process generally involves the reaction of the corresponding phenethylamine precursor (2C-I) with an appropriate benzaldehyde (B42025) (2-fluorobenzaldehyde).

General Protocol:

-

Reaction Setup: The phenethylamine hydrochloride salt (e.g., 2C-I HCl) and a molar excess of the substituted benzaldehyde (e.g., 2-fluorobenzaldehyde) are dissolved in a suitable solvent, such as methanol.

-

Reductive Amination: A reducing agent, typically sodium borohydride (B1222165) or sodium cyanoborohydride, is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for a specified period, often overnight.

-

Work-up: The reaction is quenched by the addition of an acid, followed by basification to precipitate the freebase product. The product is then extracted with an organic solvent (e.g., dichloromethane).

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel.

-

Salt Formation: The purified freebase is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in an appropriate solvent (e.g., ethanol) to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of this compound for the 5-HT2A receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from cultured cells or brain tissue.

-

Assay Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays are used to determine the potency (EC50) and efficacy of this compound as a 5-HT2A receptor agonist. Common assays include calcium mobilization and β-arrestin recruitment assays.

Calcium Mobilization Assay (Gq Pathway):

-

Cell Culture: Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are plated in microplates.

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Signal Detection: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.

-

Data Analysis: The concentration-response data are fitted to a sigmoidal curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (β-Arrestin Pathway):

-

Assay Principle: This assay measures the recruitment of β-arrestin 2 to the activated 5-HT2A receptor, often using a technology like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

-

Cell Transfection: Cells are co-transfected with constructs for the 5-HT2A receptor fused to one component of the reporter system (e.g., a luciferase) and β-arrestin 2 fused to the other component (e.g., a fluorescent protein).

-

Compound Stimulation: The transfected cells are stimulated with varying concentrations of this compound.

-

Signal Measurement: The recruitment of β-arrestin is quantified by measuring the resulting light emission or fluorescence.

-

Data Analysis: The EC50 and Emax values for β-arrestin recruitment are determined from the concentration-response curves.

Signaling Pathways and Molecular Interactions

This compound's activity as a partial agonist at the 5-HT2A receptor is notable for its bias towards the β-arrestin 2 coupled signaling pathway.[6] This suggests that it may preferentially activate certain downstream signaling cascades over others, a property that is of significant interest in modern drug development for achieving more targeted therapeutic effects with potentially fewer side effects.

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC). Alternatively, agonist binding can lead to the recruitment of β-arrestins, which can mediate G protein-independent signaling and receptor desensitization.

Caption: 5-HT2A receptor signaling pathways activated by 25I-NBF.

Experimental Workflow for Characterization

The comprehensive characterization of a novel phenethylamine derivative like this compound follows a structured workflow, from initial synthesis to detailed pharmacological profiling.

Caption: Experimental workflow for characterizing 25I-NBF.

Structural Relationships and Derivatives

This compound belongs to the N-benzylphenethylamine class of compounds. The substitutions on both the phenethylamine core and the N-benzyl ring play crucial roles in determining the compound's affinity and functional activity at the 5-HT2A receptor.

Caption: Structural derivation of 25I-NBF.

Conclusion

This compound is a highly potent and selective partial agonist for the 5-HT2A receptor, making it an invaluable tool for neuropharmacological research. Its unique signaling profile, with a bias towards the β-arrestin pathway, offers exciting avenues for investigating the functional selectivity of 5-HT2A receptor activation. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies and to explore its potential for therapeutic applications. Further research into its in vivo effects and the downstream consequences of its biased agonism is warranted to fully elucidate its pharmacological role.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.cn [glpbio.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 25I-NBF - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 25I-NBF Hydrochloride

CAS Number: 1539266-13-1

Synonyms: 2C-I-NBF, N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine monohydrochloride

This technical guide provides a comprehensive overview of 25I-NBF hydrochloride, a potent and selective partial agonist for the serotonin (B10506) 5-HT2A receptor. The information is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic phenethylamine (B48288) derivative. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1539266-13-1 | [1][2][3] |

| Molecular Formula | C₁₇H₁₉FINO₂ • HCl | [1][3] |

| Molecular Weight | 451.7 g/mol | [1][3] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [3] |

| UV Absorbance Maxima | 234, 300 nm | [3] |

| Solubility | DMF: 16 mg/ml, DMSO: 12.5 mg/ml, Ethanol: 2 mg/ml, DMF:PBS (pH 7.2) (1:1): 0.50 mg/ml | [3] |

| SMILES | IC1=CC(OC)=C(CCNCC2=C(F)C=CC=C2)C=C1OC.Cl | [3] |

| InChI | InChI=1S/C17H19FINO2.ClH/c1-21-16-10-15(19)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-14(13)18;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H | [3][4] |

Synthesis

Synthesis of the Precursor: 4-iodo-2,5-dimethoxyphenethylamine (B1666335) (2C-I)

The synthesis of the key intermediate, 2C-I, has been described in the literature. A common route starts with 2,5-dimethoxybenzaldehyde, which undergoes a Henry reaction with nitroethane, followed by reduction of the resulting nitroalkene. The final step is the iodination of the aromatic ring.[1]

Reductive Amination to Yield 25I-NBF

25I-NBF is synthesized from 2C-I via reductive amination with 2-fluorobenzaldehyde. This reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine. The product is subsequently converted to its hydrochloride salt.

Pharmacology

This compound is a highly potent partial agonist at the human serotonin 5-HT2A receptor.[3][5][6] Its high affinity and selectivity make it a valuable research tool for studying the 5-HT2A receptor system.

| Parameter | Value | Receptor | Reference |

| Ki | 0.26 nM | Human 5-HT2A | [3][5] |

| EC50 | 1.6 nM | Human 5-HT2A | [3][5] |

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like 25I-NBF initiates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Experimental Protocols

Detailed experimental protocols for the characterization of this compound can be adapted from standard assays for 5-HT2A receptor ligands.

Radioligand Binding Assay

A competitive radioligand binding assay is used to determine the binding affinity (Ki) of 25I-NBF for the 5-HT2A receptor. This typically involves using a radiolabeled antagonist, such as [³H]ketanserin, and measuring its displacement by increasing concentrations of the unlabeled test compound (25I-NBF).

A general protocol would involve incubating cell membranes expressing the human 5-HT2A receptor with a fixed concentration of [³H]ketanserin and a range of concentrations of this compound. Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled antagonist. After incubation, the mixture is rapidly filtered, and the radioactivity retained on the filters is quantified by liquid scintillation counting. The IC50 is determined and converted to a Ki value.[7][8]

Functional Assays (e.g., Calcium Flux or IP1 Accumulation)

Functional assays measure the cellular response to receptor activation. For Gq-coupled receptors like 5-HT2A, this can be quantified by measuring the increase in intracellular calcium ([Ca²⁺]i) or the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

For a calcium flux assay, cells are loaded with a fluorescent calcium indicator. The addition of 25I-NBF will trigger a transient increase in intracellular calcium, which is detected as a change in fluorescence.[9][10][11][12][13] For an IP1 accumulation assay, cells are incubated with 25I-NBF in the presence of LiCl (to inhibit IP1 degradation), and the accumulated IP1 is quantified, often using a competitive immunoassay format such as HTRF.

In Vivo Studies

While in vivo data for 25I-NBF is limited, studies on the closely related compound 25I-NBOMe in rodents provide insights into its likely effects. These compounds are known to induce a head-twitch response (HTR) in mice, which is considered a behavioral proxy for hallucinogenic activity in humans.[14] The HTR is mediated by the activation of 5-HT2A receptors. In vivo microdialysis studies with 25I-NBOMe have shown an increase in extracellular dopamine (B1211576) levels in the nucleus accumbens of rats.[15][16] Behavioral studies in rodents have also investigated effects on locomotor activity, sensorimotor gating (prepulse inhibition), and body temperature.[14][15][16]

Radiolabeled [¹¹C]25I-NBF has been utilized as a tracer in positron emission tomography (PET) imaging to map the distribution of 5-HT2A receptors in the brain.[3] PET studies in nonhuman primates would involve intravenous administration of the radiotracer followed by dynamic scanning to measure its uptake and binding in different brain regions.

Analytical Data

A comprehensive analytical profile is essential for the unambiguous identification and quantification of this compound.

| Analytical Technique | Key Findings for 25I-NBF and related compounds | Reference |

| GC-MS | The electron ionization mass spectrum of 25I-NBF shows characteristic fragment ions. Key fragments for the underivatized free base include m/z 278, 247, 232, 138, 109, and 91. The base peak is often at m/z 109, corresponding to the fluorobenzyl cation. | [2][17][18] |

| HPLC-MS/MS | HPLC coupled with tandem mass spectrometry is a sensitive and selective method for the quantification of 25I-NBF in various matrices. | [19] |

| NMR | ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Data for the closely related 25I-NBOMe shows characteristic signals for the aromatic protons and carbons, as well as the methoxy (B1213986) and ethylamine (B1201723) moieties. | [20] |

Toxicology

There is a lack of formal toxicological studies on 25I-NBF. However, reports on the related compound 25I-NBOMe indicate a potential for significant toxicity, especially at higher doses. Clinical features of 25I-NBOMe toxicity in humans include tachycardia, hypertension, agitation, hallucinations, seizures, and in severe cases, rhabdomyolysis and multi-organ failure.[21][22][23] Animal studies with 25I-NBOMe have shown cardiotoxic effects, including prolongation of the QTc interval in rats.[21] Given the structural similarity and shared primary pharmacological target, it is prudent to assume that 25I-NBF may have a similar toxicological profile.

Disclaimer: this compound is a research chemical and is not for human or veterinary use. It should be handled by trained professionals in a laboratory setting with appropriate safety precautions.

References

- 1. Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 25I-NBF - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.cn [glpbio.cn]

- 7. [3H]ketanserin binding in human brain postmortem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bu.edu [bu.edu]

- 10. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice [mdpi.com]

- 15. Neurochemical and Behavioral Profiling in Male and Female Rats of the Psychedelic Agent 25I-NBOMe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. policija.si [policija.si]

- 18. Analysis of 25I-NBOMe, 25B-NBOMe, 25C-NBOMe and Other Dimethoxyphenyl-N-[(2-Methoxyphenyl) Methyl]Ethanamine Derivatives on Blotter Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 19. europeanreview.org [europeanreview.org]

- 20. rsc.org [rsc.org]

- 21. 25I-NBOMe, a phenethylamine derivative, induces adverse cardiovascular effects in rodents: possible involvement of p21 (CDC42/RAC)-activated kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. frontierspartnerships.org [frontierspartnerships.org]

- 23. Postmortem detection of 25I-NBOMe [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] in fluids and tissues determined by high performance liquid chromatography with tandem mass spectrometry from a traumatic death - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of N-(2-fluorobenzyl) Phenethylamine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of N-(2-fluorobenzyl) phenethylamine (B48288) analogs. These compounds are a class of synthetic ligands that primarily interact with serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C subtypes. The introduction of an N-(2-fluorobenzyl) moiety to the phenethylamine scaffold significantly influences the pharmacological properties of these molecules. This guide will delve into their synthesis, receptor binding affinities, functional activities, structure-activity relationships, and the experimental protocols used for their characterization.

Core Concepts: Structure-Activity Relationships

The pharmacological activity of N-benzyl phenethylamines is highly dependent on the substitution patterns on both the phenethylamine core and the N-benzyl ring. While N-benzylation of phenethylamines can dramatically increase affinity for the 5-HT2A receptor, the nature of the substituent on the benzyl (B1604629) ring is a critical determinant of this effect.

Studies have shown that N-(2-fluorobenzyl) substituted compounds generally exhibit lower affinity and efficacy at 5-HT2A and 5-HT2C receptors compared to analogs with other substitutions at the 2-position of the benzyl ring, such as a hydroxyl or methoxy (B1213986) group.[1] For instance, the N-(2-hydroxybenzyl) analogs have been reported to be particularly potent.[1] Despite their comparatively lower potency, the N-(2-fluorobenzyl) analogs are valuable tools for probing the steric and electronic requirements of the 5-HT2A receptor binding pocket.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for a selection of N-(2-fluorobenzyl) phenethylamine analogs and related compounds at human 5-HT2A and 5-HT2C receptors.

Table 1: Receptor Binding Affinities (Ki) of N-(2-fluorobenzyl) Phenethylamine Analogs

| Compound | Phenethylamine Core | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |

| 25C-NBF | 2,5-dimethoxy-4-chloro | 10.84 | - | [2][3] |

| 25B-NBF | 2,5-dimethoxy-4-bromo | 3.629 | - | [3] |

| 25I-NBF | 2,5-dimethoxy-4-iodo | 10.00 | - | [2][3] |

Note: '-' indicates data not available.

Table 2: Functional Activity (EC50 and Emax) of N-(2-fluorobenzyl) Phenethylamine Analogs

| Compound | Assay | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) | Reference |

| 24H-NBF | β-arrestin 2 Recruitment | 158 | 106-107 | [4] |

| 25H-NBF | β-arrestin 2 Recruitment | 448 | 106-107 | [4] |

| 26H-NBF | β-arrestin 2 Recruitment | 397 | 106-107 | [4] |

| 23H-NBF | β-arrestin 2 Recruitment | >1000 (µM) | 96.1 | [4] |

| 34H-NBF | β-arrestin 2 Recruitment | >1000 (µM) | 75.2 | [4] |

| 35H-NBF | β-arrestin 2 Recruitment | >1000 (µM) | 58.9 | [4] |

Note: Emax values are expressed relative to a reference agonist (e.g., LSD).

Signaling Pathways and Experimental Workflows

The primary mechanism of action for these compounds at the 5-HT2A receptor involves the activation of the Gq/11 signaling cascade. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Additionally, these ligands can induce the recruitment of β-arrestins to the receptor, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling.

Figure 1: Simplified 5-HT2A receptor signaling cascade.

The characterization of novel N-(2-fluorobenzyl) phenethylamine analogs typically follows a standardized experimental workflow to determine their pharmacological profile.

Figure 2: Typical experimental workflow for compound evaluation.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is used to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

-

Membrane Preparation:

-

Cell membranes are prepared from cell lines stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK-293 cells).[5]

-

Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[6] Protein concentration is determined using a standard method (e.g., BCA assay).[6]

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the receptor membrane preparation, a radiolabeled ligand with known affinity for the 5-HT2A receptor (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound.[7][8]

-

For determining non-specific binding, a high concentration of a known 5-HT2A antagonist (e.g., ketanserin) is added to a set of wells.[8]

-

-

Incubation:

-

The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[8]

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the receptor-bound radioligand.[7]

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

-

Inositol Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the ability of a compound to activate the Gq/11 signaling pathway by quantifying the production of inositol phosphates.

-

Cell Culture and Transfection:

-

HEK293 cells are cultured and transiently transfected with the human 5-HT2A receptor and a chimeric Gα protein if necessary.[9]

-

-

Assay Procedure:

-

Transfected cells are plated in 384-well plates.[9]

-

Cells are treated with different concentrations of the test compound in a stimulation buffer.

-

The reaction is incubated (e.g., 90 minutes at 37°C).[9]

-

A lysis buffer containing a cryptate-labeled anti-IP1 monoclonal antibody and a d2-labeled IP1 analog is added to the wells.[9] This is a competitive immunoassay where cellular IP1 competes with the labeled IP1 analog.

-

The plate is incubated at room temperature for 1 hour.[9]

-

-

Detection:

-

The plate is read in a suitable plate reader with excitation at ~330 nm and emission at ~620 nm and ~665 nm to measure the homogeneous time-resolved fluorescence (HTRF) signal.[9] The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.

-

-

Data Analysis:

-

A standard curve is used to determine the concentration of IP1 in each well.

-

Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the test compound.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor, a key event in receptor desensitization and G protein-independent signaling.

-

Assay Principle:

-

This assay often utilizes bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (e.g., NanoBiT).[10][11]

-

The 5-HT2A receptor is fused to one component of the reporter system (e.g., a luciferase), and β-arrestin is fused to the other component (e.g., a fluorescent protein or a complementary fragment of the luciferase).[11]

-

-

Cell Culture and Transfection:

-

HEK293 cells are co-transfected with the receptor-reporter and β-arrestin-reporter constructs.

-

-

Assay Procedure:

-

Transfected cells are plated in a suitable microplate.

-

The cells are stimulated with various concentrations of the test compound.

-

-

Detection:

-

The plate is read in a luminometer or a plate reader capable of detecting the BRET or complemented enzyme signal. An increase in the signal indicates the recruitment of β-arrestin to the receptor.

-

-

Data Analysis:

-

Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.

-

In Vivo Pharmacological Profile

Studies in animal models have begun to elucidate the in vivo effects of N-(2-fluorobenzyl) phenethylamine analogs. In adult zebrafish, compounds such as 24H-NBF and 34H-NBF have been shown to have anxiogenic and hypolocomotor effects.[12][13] These behavioral effects are often associated with alterations in brain monoamine levels, including serotonin and dopamine (B1211576).[13][14] Rodent studies with related N-benzyl phenethylamines have demonstrated effects on locomotor activity and stereotyped behaviors, which are mediated by catecholaminergic systems.[15][16] For instance, the potent 5-HT2A agonist 25I-NBOMe has been shown to affect dopamine transmission and disrupt prepulse inhibition in mice.[17] These in vivo studies provide valuable insights into the potential psychoactive and physiological effects of this class of compounds.

Conclusion

The N-(2-fluorobenzyl) phenethylamine analogs represent a specific subset of serotonergic ligands whose pharmacological profile is characterized by a generally lower affinity and efficacy at 5-HT2A and 5-HT2C receptors compared to other 2-substituted N-benzyl analogs. However, their study provides crucial information for understanding the structure-activity relationships that govern ligand-receptor interactions. The experimental protocols detailed in this guide offer a robust framework for the comprehensive pharmacological characterization of these and other novel psychoactive compounds. Further research, particularly in in vivo models, will be essential to fully elucidate their therapeutic potential and toxicological profiles.

References

- 1. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. reactionbiology.com [reactionbiology.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. Inositol phosphate accumulation assay [bio-protocol.org]

- 10. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chronic Behavioral and Neurochemical Effects of Four Novel N-Benzyl-2-phenylethylamine Derivatives Recently Identified as "Psychoactive" in Adult Zebrafish Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical and Physical Properties of 25I-NBF Hydrochloride

This technical guide provides a comprehensive overview of the chemical and physical properties, pharmacology, and analytical methodologies for 25I-NBF hydrochloride. The information is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds.

Chemical and Physical Properties

This compound, systematically named N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine hydrochloride, is a potent synthetic phenethylamine. It is an N-benzyl derivative of the hallucinogen 2C-I.[1][2][3] The hydrochloride salt is typically a crystalline solid.[1]

Identification and Structure

| Property | Value | Reference(s) |

| IUPAC Name | N-(2-fluorobenzyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine hydrochloride | [1] |

| Synonyms | 2C-I-NBF hydrochloride | [1] |

| CAS Number | 1539266-13-1 | [1] |

| Molecular Formula | C₁₇H₁₉FINO₂ • HCl | [1] |

| Molecular Weight | 451.7 g/mol | [1][4] |

| Appearance | Crystalline solid | [1] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | Not explicitly reported in the literature. | |

| Boiling Point | Not explicitly reported in the literature. | |

| pKa | Not explicitly reported in the literature. | |

| Solubility | DMF: 16 mg/mLDMSO: 12.5 mg/mLEthanol: 2 mg/mLDMF:PBS (pH 7.2) (1:1): 0.50 mg/mL | [1] |

| Stability | Stable for at least 5 years when stored at -20°C. | [1] |

Synthesis

A plausible synthetic route for this compound involves the reductive amination of 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) with 2-fluorobenzaldehyde (B47322). This common method for creating N-benzylphenethylamines is outlined below.[5][6][7]

Experimental Protocol: Reductive Amination

Materials:

-

2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I)

-

2-Fluorobenzaldehyde

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Dichloroethane (DCE)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

-

Hydrochloric acid (ethanolic solution)

Procedure:

-

To a solution of 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (1 equivalent) in dichloroethane, add 2-fluorobenzaldehyde (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloroethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the free base of 25I-NBF.

-

Dissolve the crude product in a minimal amount of diethyl ether and add a stoichiometric amount of ethanolic hydrochloric acid to precipitate the hydrochloride salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Pharmacology

This compound is a highly potent partial agonist of the human serotonin (B10506) 2A (5-HT₂ₐ) receptor.[1][8][9][10] Its high affinity for this receptor subtype is a key characteristic of N-benzylphenethylamines.[2][3]

Receptor Binding and Functional Activity

| Parameter | Value | Receptor | Reference(s) |

| Ki | 0.26 nM | Human 5-HT₂ₐ | [1][8][10] |

| EC₅₀ | 1.6 nM | Human 5-HT₂ₐ | [1][8][10] |

Signaling Pathways

Activation of the 5-HT₂ₐ receptor by agonists like this compound primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the secondary messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Interestingly, 25I-NBF has been shown to exhibit biased agonism, with a preference for the β-arrestin 2 coupled signaling pathway over the canonical G-protein pathway.[11]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 25I-NBF (hydrochloride) | C17H20ClFINO2 | CID 131667843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.cn [glpbio.cn]

- 10. 25I-NBF (hydrochloride) - Labchem Catalog [labchem.com.my]

- 11. 25I-NBF - Wikipedia [en.wikipedia.org]

The Discovery and Pharmacological Profile of Cimbi-36 (25B-NBOMe): A Technical Guide

Copenhagen, Denmark - Cimbi-36, chemically known as 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine and also widely recognized as 25B-NBOMe, stands as a potent and selective serotonin (B10506) 2A (5-HT2A) receptor agonist. Its discovery and subsequent development into a key research tool, particularly as the positron emission tomography (PET) radioligand [¹¹C]Cimbi-36, have significantly advanced the study of the serotonergic system. This technical guide provides a comprehensive overview of the discovery, history, and detailed pharmacological characteristics of Cimbi-36, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Development

The scientific journey of Cimbi-36 began with the synthesis of a class of N-benzylphenethylamines. The first documented synthesis of 25B-NBOMe was by Ralf Heim and his team at the Free University of Berlin in 1999.[1][2] However, it was the subsequent work by a team of researchers at the University of Copenhagen, including Jesper L. Kristensen, that led to its prominence as a valuable tool in neuroscience.[1] They successfully synthesized the carbon-11 (B1219553) labeled version, [¹¹C]Cimbi-36, and validated its use as a PET radioligand for imaging the 5-HT2A receptor in the brain.[3] This development was a significant milestone, as [¹¹C]Cimbi-36 was the first agonist PET radioligand to successfully image and quantify 5-HT2A receptors in the human brain, offering a more functional measure of the serotonergic system compared to antagonist radioligands.[4]

Pharmacological Profile

Cimbi-36 is a potent full agonist at the 5-HT2A receptor.[3] Its high affinity and selectivity for this receptor subtype have been extensively characterized through in vitro and in vivo studies.

Receptor Binding Affinities

The binding profile of Cimbi-36 has been determined through radioligand binding assays. The compound exhibits sub-nanomolar affinity for the human 5-HT2A receptor. While it is highly selective for the 5-HT2A receptor, it also shows affinity for the 5-HT2B and 5-HT2C receptors, albeit with lower potency in some studies.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Human 5-HT2A | 0.5 | [3] |

| Human 5-HT2B | 10 | [3] |

| Human 5-HT2C | 6.2 | [3] |

Functional Potency

Functional assays, such as inositol (B14025) phosphate (B84403) accumulation and calcium mobilization assays, have been employed to determine the potency of Cimbi-36 as a 5-HT2A receptor agonist.

| Assay Type | Potency (EC50, nM) | Reference |

| Inositol Phosphate Accumulation | Not explicitly found | |

| Calcium Mobilization | 40 | [2] |

Experimental Protocols

The characterization of Cimbi-36 has relied on a variety of standard and advanced experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Cimbi-36 for serotonin receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.

-

Assay Buffer: A suitable buffer, typically 50 mM Tris-HCl with additives, is used.

-

Radioligand: A specific radioligand, such as [³H]ketanserin for 5-HT2A receptors, is used at a concentration near its Kd value.

-

Competition Assay: Increasing concentrations of unlabeled Cimbi-36 are incubated with the membranes and the radioligand.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 value (concentration of Cimbi-36 that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To determine the functional potency (EC50) of Cimbi-36 as a 5-HT2A receptor agonist.

Methodology:

-

Cell Culture: Cells expressing the human 5-HT2A receptor are cultured in appropriate media.

-

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Increasing concentrations of Cimbi-36 are added to the cells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity of the calcium indicator using a fluorescence plate reader or a microscope.

-

Data Analysis: The EC50 value (concentration of Cimbi-36 that produces 50% of the maximal response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. Dark Classics in Chemical Neuroscience: NBOMes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 25B-NBOMe - Wikipedia [en.wikipedia.org]

- 4. Human biodistribution and radiation dosimetry of the 5-HT2A receptor agonist Cimbi-36 labeled with carbon-11 in two positions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 25I-NBF Hydrochloride: Molecular Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 25I-NBF hydrochloride, a potent and selective partial agonist for the serotonin (B10506) 5-HT2A receptor. This document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it presents in-depth experimental protocols for its synthesis, analytical characterization, and functional evaluation at the 5-HT2A receptor. The guide also elucidates the key signaling pathways modulated by this compound and provides visual representations of these pathways and associated experimental workflows. All quantitative data is summarized in structured tables for ease of reference and comparison.

Molecular Structure and Chemical Properties

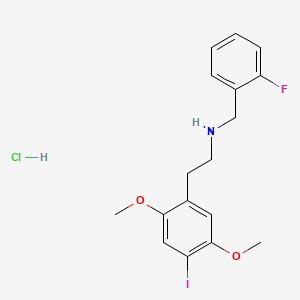

This compound, with the IUPAC name N-[(2-fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine hydrochloride, is a derivative of the phenethylamine (B48288) hallucinogen 2C-I.[1][2] The N-benzyl substitution significantly enhances its affinity for the 5-HT2A receptor.[2]

Molecular Formula: C₁₇H₂₀ClFINO₂[1]

Molecular Weight: 451.7 g/mol [2][3]

CAS Number: 1539266-13-1[1][2][4]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

This compound is typically supplied as a crystalline solid.[2] Its solubility in various solvents has been reported and is crucial for the preparation of stock solutions for in vitro and in vivo studies.

| Property | Value |

| Physical State | Crystalline Solid[2] |

| Solubility | DMF: 16 mg/mLDMF:PBS (pH 7.2) (1:1): 0.50 mg/mLDMSO: 12.5 mg/mLEthanol: 2 mg/mL[2] |

| λmax | 234, 300 nm[2] |

Table 1: Physicochemical properties of this compound.

Pharmacology and Receptor Interaction

25I-NBF is a highly potent partial agonist for the human 5-HT2A receptor.[2][5][6][7] Its high affinity and functional potency make it a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. A radiolabeled form of 25I-NBF has been utilized for mapping the distribution of 5-HT2A receptors in the brain using positron emission tomography (PET).[2][7]

Receptor Binding and Functional Activity

The key pharmacological parameters of this compound at the 5-HT2A receptor are summarized in the table below.

| Parameter | Value | Receptor |

| Ki | 0.26 nM | Human 5-HT2A |

| EC₅₀ | 1.6 nM | Human 5-HT2A |

Table 2: Receptor binding affinity and functional potency of this compound.[4][5][6][7]

Signaling Pathway

25I-NBF acts as a biased agonist at the 5-HT2A receptor, showing a preference for the β-arrestin 2 coupled signaling pathway over the canonical Gq-mediated pathway.[8] This biased agonism is a critical aspect of its pharmacological profile and is an active area of research for developing functionally selective 5-HT2A receptor ligands.

Figure 2: 5-HT2A receptor signaling pathways activated by 25I-NBF.

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and functional characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through reductive amination of 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) with 2-fluorobenzaldehyde (B47322).

Materials:

-

2-(4-iodo-2,5-dimethoxyphenyl)ethanamine hydrochloride (2C-I HCl)

-

2-Fluorobenzaldehyde

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

1,2-Dichloroethane (DCE)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Hydrochloric acid (in diethyl ether)

Procedure:

-

To a solution of 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine hydrochloride (1.0 eq) in 1,2-dichloroethane, add 2-fluorobenzaldehyde (1.1 eq) and triethylamine (B128534) (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude freebase of 25I-NBF.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Dissolve the purified freebase in a minimal amount of diethyl ether and add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Analytical Characterization

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and purity assessment of 25I-NBF.

Instrumentation:

-

Agilent GC-MS system or equivalent.

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280 °C

-

Oven Program: Initial temperature of 150 °C, ramp to 280 °C at 15 °C/min, hold for 3 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-550.

Expected Fragmentation: The mass spectrum of 25I-NBF will show a characteristic fragmentation pattern, including ions corresponding to the N-(2-fluorobenzyl) moiety and the dimethoxy-iodophenylethylamine core.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. The chemical shifts and coupling constants will be consistent with the assigned structure.

Functional Assays

3.3.1. 5-HT2A Receptor Binding Assay

This assay determines the affinity of 25I-NBF for the 5-HT2A receptor.

Materials:

-

Cell membranes expressing human 5-HT2A receptors.

-

[³H]ketanserin (radioligand).

-